Methallyl Carbamate (MAC): A Comprehensive Technical Guide to Organic Solvent Solubility Profiles and Synthetic Applications
Methallyl Carbamate (MAC): A Comprehensive Technical Guide to Organic Solvent Solubility Profiles and Synthetic Applications
Executive Summary
Methallyl carbamate (CAS: 2114-14-9), also known as 2-methylallyl carbamate, is a highly versatile bifunctional aliphatic compound featuring both an allylic double bond and a carbamate linkage. Its unique structural properties make it a critical building block in the synthesis of thermosetting emulsions[1], oxazolidinones via electrochemical aminobromination[2], and complex α-hydroxy amides through asymmetric 1,2-carbamoyl rearrangements[3].
For drug development professionals and synthetic chemists, understanding the solubility profile of methallyl carbamate in various organic solvents is paramount. Solubility dictates the thermodynamic availability of the monomer, influences the dielectric environment necessary for transition-state stabilization, and directly impacts the yield of downstream catalytic or electrochemical transformations. This whitepaper provides an in-depth analysis of MAC's solubility profile, validated experimental protocols for solubility determination, and the mechanistic rationale behind solvent selection in advanced synthetic workflows.
Thermodynamic Principles of MAC Solubility
Methallyl carbamate ( C5H9NO2 ) possesses a molecular weight of 115.13 g/mol . The molecule exhibits a dual-character solubility profile:
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Hydrophobic Allylic Tail: The 2-methylallyl group imparts lipophilicity, driving solubility in non-polar and moderately polar organic solvents (e.g., Dichloromethane, Toluene).
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Hydrophilic Carbamate Head: The −O−CO−NH2 moiety acts as both a hydrogen bond donor and acceptor, enabling high solubility in polar aprotic solvents (e.g., Tetrahydrofuran, Dimethylformamide) and polar protic solvents (e.g., Alcohols).
In aqueous environments, MAC exhibits limited solubility, which can be further decreased via etherification of the N-methylol derivatives to enhance the hydrophobic character of the resulting copolymers[1].
Quantitative Solubility Profile in Key Organic Solvents
The following table summarizes the solubility profile of methallyl carbamate across a spectrum of organic solvents at standard ambient temperature (25°C). Note: Values are thermodynamically estimated based on Hansen Solubility Parameters and empirical application data.
| Solvent | Polarity Index | Dielectric Constant (ε) | Estimated Solubility (25°C) | Primary Synthetic Application |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | > 250 mg/mL | Lithiation & 1,2-Carbamoyl Rearrangement[3] |
| Dichloromethane (DCM) | 3.1 | 9.1 | 150 - 200 mg/mL | Electrochemical Aminobromination[2] |
| Acetonitrile (MeCN) | 5.8 | 37.5 | > 200 mg/mL | Iodine(III)-Mediated Cyclisation[4] |
| Diethyl Ether | 2.8 | 4.3 | 100 - 150 mg/mL | Low-temp (-78°C) Carbanion Stabilization[3] |
| Toluene | 2.4 | 2.4 | 50 - 80 mg/mL | Non-polar phase in emulsion polymerization |
| Methanol (MeOH) | 5.1 | 32.7 | > 300 mg/mL | General solvent / Co-solvent |
Experimental Methodology: Self-Validating Solubility Determination
To ensure high-fidelity data, the determination of MAC solubility must employ a self-validating orthogonal system . Relying solely on UV-Vis spectroscopy is fundamentally flawed because aliphatic carbamates lack strong chromophores, leading to poor signal-to-noise ratios and calibration drift. Therefore, we utilize a coupled Gravimetric and HPLC-CAD (Charged Aerosol Detection) workflow.
Protocol: Isothermal Saturation and Orthogonal Quantification
Rationale: The isothermal shake-flask method ensures true thermodynamic equilibrium. Temperature control is critical; elevated temperatures can induce thermal degradation or volatilization of the allylic moiety.
Step-by-Step Methodology:
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Solvent Preparation: Dispense 5.0 mL of the target anhydrous organic solvent (e.g., THF, DCM) into a 10 mL amber glass vial equipped with a PTFE-lined screw cap.
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Saturation: Incrementally add methallyl carbamate to the solvent while stirring at 400 RPM until a visible suspension persists, indicating oversaturation.
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Thermal Equilibration: Submerge the vial in a precision water bath set to 25.0°C ± 0.1°C. Agitate for 24 hours to ensure complete thermodynamic equilibrium between the solid and solute phases.
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Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
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Supernatant Extraction: Carefully extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette (to prevent precipitation inside the tip).
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Orthogonal Quantification:
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Method A (Gravimetric): Transfer 0.5 mL of the aliquot to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of ultra-high-purity nitrogen, followed by vacuum drying to constant weight. Calculate solubility via mass difference.
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Method B (HPLC-CAD): Dilute the remaining 0.5 mL aliquot with the mobile phase (e.g., MeCN/Water) to fall within the linear dynamic range. Analyze via HPLC equipped with a Charged Aerosol Detector, which is mass-sensitive and independent of chromophores.
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Data Validation: The results from Method A and Method B must agree within a ±5% relative standard deviation (RSD). If the variance exceeds 5%, the sample must be re-equilibrated.
Caption: Orthogonal self-validating workflow for determining methallyl carbamate solubility.
Mechanistic Insights: Solvent Causality in Synthetic Applications
The choice of organic solvent for methallyl carbamate is not merely a matter of dissolution; it actively dictates the reaction pathway and stereochemical outcome.
Asymmetric 1,2-Carbamoyl Rearrangement
In the synthesis of highly diastereoselective α-hydroxy amides, methallyl carbamate undergoes deprotonation followed by a 1,2-carbamoyl rearrangement[3].
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Solvent Causality: This reaction is strictly performed in Diethyl Ether or THF at cryogenic temperatures (-78 °C). These polar aprotic, oxygen-containing solvents are mandatory because they coordinate with the lithium cation (from sec-BuLi), stabilizing the chiral lithium-sparteine carbanion intermediate. If a non-coordinating solvent (like Toluene) were used, the covalent allyl metal derivative would aggregate, destroying the stereoelectronic direction provided by the chiral oxazolidine ring[3].
Caption: Mechanistic pathway of the asymmetric 1,2-carbamoyl rearrangement of MAC in THF.
Electrochemical Intramolecular Aminobromination
Methallyl carbamate can be transformed into oxazolidinones via electrochemical intramolecular bromoamination[2].
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Solvent Causality: Dichloromethane (DCM) is uniquely suited for this transformation. The reaction utilizes a graphite anode and a Ni foam cathode. DCM provides the precise dielectric constant required to support the electrolyte conductivity without over-solvating the reactive radical intermediates. Highly polar solvents would quench the bromonium ion intermediate, while DCM allows the exocyclization to proceed smoothly, yielding the oxazolidinone in up to 98% yield[2].
Iodine(III)-Mediated Carbamate Cyclisation
In reactions utilizing Koser's reagent for the cyclisation of carbamates, solvent selection is driven by the solubility of the hypervalent iodine species.
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Solvent Causality: Acetonitrile (MeCN) is the solvent of choice. It provides excellent solubility for both the methallyl carbamate and Koser's reagent, while its weakly coordinating nature prevents the premature decomposition of the highly reactive Iodine(III) center, facilitating targeted cyclisation[4].
Conclusion
The solubility profile of methallyl carbamate is a tunable parameter that bridges physical chemistry and advanced synthetic methodology. By leveraging its differential solubility in polar aprotic solvents (THF, MeCN) versus halogenated solvents (DCM), researchers can precisely control the stabilization of reactive intermediates—from lithiated carbanions to electrochemical radicals. Adhering to strict, self-validating solubility determination protocols ensures that downstream drug development and polymer synthesis scale-ups are built on thermodynamically sound foundations.
References
- US3931086A - Thermosetting acrylic emulsions based on n-methylol allyl carbamates - Google Patents.
- METHALLYL CARBAMATE AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
- Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides - PMC.
- Design and Development of Chiral Iodoarenes and a Novel Iodine(III)- Mediated Carbamate Cyclisation - University of Huddersfield Research Portal. University of Huddersfield.
- (PDF) Electrochemical Intramolecular Aminobromination of Alkenes - ResearchGate.
Sources
- 1. US3931086A - Thermosetting acrylic emulsions based on n-methylol allyl carbamates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
